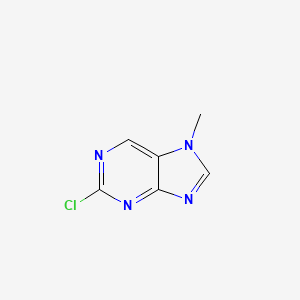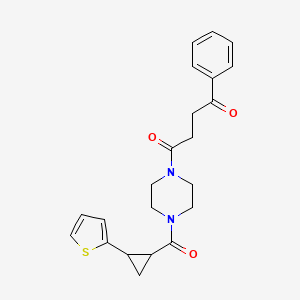
1-Phenyl-4-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)butane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-4-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)butane-1,4-dione is a complex organic compound characterized by its intricate molecular structure. This compound features a phenyl group, a thiophene ring, a cyclopropane ring, and a piperazine moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiophene ring, followed by the introduction of the cyclopropane and phenyl groups. One common approach is the Claisen-type condensation reaction, where 1-(diphenylphosphoryl)propan-2-one is reacted with ethyl phenyl(thiophene-2-yl)carboxylates. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines, under acidic or basic conditions.
Major Products Formed:
Scientific Research Applications
This compound has found applications in various scientific research areas, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable tool in the development of new drugs, materials, and chemical processes. For example, it can be used as a building block in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a probe in biological studies to understand molecular interactions.
Mechanism of Action
When compared to similar compounds, 1-Phenyl-4-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)butane-1,4-dione stands out due to its unique combination of functional groups and structural features. Similar compounds may include other diketones with phenyl and thiophene substituents, but the presence of the cyclopropane and piperazine rings adds a level of complexity and specificity to its reactivity and applications.
Comparison with Similar Compounds
1-Phenyl-4-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)butane-1,4-dione
1-Phenyl-4-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)butane-1,3-dione
1-Phenyl-4-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)butane-1,2-dione
Properties
IUPAC Name |
1-phenyl-4-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazin-1-yl]butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c25-19(16-5-2-1-3-6-16)8-9-21(26)23-10-12-24(13-11-23)22(27)18-15-17(18)20-7-4-14-28-20/h1-7,14,17-18H,8-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKUWFPYVKVHAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC(=O)C2=CC=CC=C2)C(=O)C3CC3C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
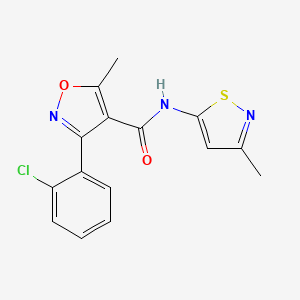
![Methyl 3-(2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)thiophene-2-carboxylate](/img/structure/B2938924.png)
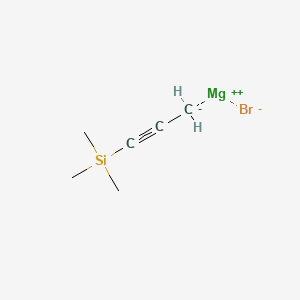
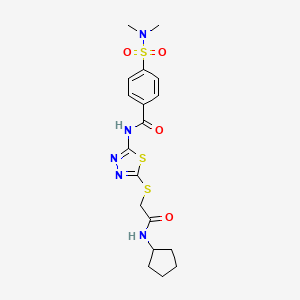
![4-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2938927.png)
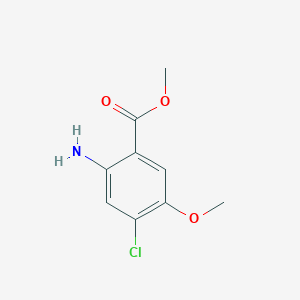
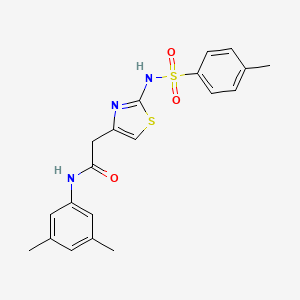

![3-Methoxy-4-[2-(2-propan-2-ylphenoxy)ethoxy]benzaldehyde](/img/structure/B2938936.png)
![N-(4-methylbenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2938940.png)
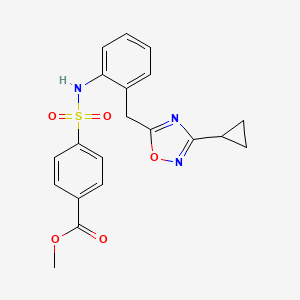

![Methyl 4-(2-(3-(dimethylamino)propyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2938943.png)
